5-Bromo-3-iodo-4-methyl-1H-indazole
Description
5-Bromo-3-iodo-4-methyl-1H-indazole (CAS: 1360954-43-3) is a halogenated indazole derivative characterized by bromine at position 5, iodine at position 3, and a methyl group at position 4 of the indazole core. This compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in bioactive molecules. Its structural uniqueness lies in the combination of heavy halogen substituents (Br, I) and a methyl group, which may influence electronic properties, solubility, and binding interactions in drug design .
Properties
Molecular Formula |
C8H6BrIN2 |
|---|---|
Molecular Weight |
336.95 g/mol |
IUPAC Name |
5-bromo-3-iodo-4-methyl-2H-indazole |
InChI |
InChI=1S/C8H6BrIN2/c1-4-5(9)2-3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) |
InChI Key |
CCEXCUBWWJYFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NNC(=C12)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-4-methyl-1H-indazole typically involves the halogenation of 4-methyl-1H-indazole. One common method is the sequential bromination and iodination of 4-methyl-1H-indazole. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The iodination can be carried out using iodine or N-iodosuccinimide (NIS) under similar conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-4-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-4-methyl-1H-indazole .
Scientific Research Applications
5-Bromo-3-iodo-4-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-4-methyl-1H-indazole is not well-documented. as a member of the indazole family, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms may enhance its binding affinity to certain targets through halogen bonding interactions .
Comparison with Similar Compounds
Structural Analogs with Halogen and Alkyl Substituents
The following table compares key structural and synthetic features of 5-Bromo-3-iodo-4-methyl-1H-indazole with related indazole derivatives:
Key Observations :
- Substituent Position Effects : The methyl group’s position (4 vs. 6 in the iodine analogs) significantly alters steric and electronic environments. For example, ethyl-substituted analogs (3a and 3g) show distinct ¹H-NMR shifts for the ethyl group depending on its position (N1 vs. N2 alkylation), highlighting regiochemical influences .
- Halogen Diversity : The iodine substituent in the target compound contrasts with fluorine or additional bromine in analogs (e.g., 5-Bromo-4,7-difluoro-1H-indazole). Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions in crystallization or binding .
Physicochemical Properties
- Melting Points : While data for the target compound are unavailable, structurally related indole-imidazole hybrids (e.g., 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole) exhibit high melting points (>200°C), attributed to strong intermolecular halogen bonding and π-stacking .
- Solubility : The methyl group in this compound may improve lipid solubility compared to polar derivatives like 5-Bromo-4-pyrimidinecarboxylic acid .
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